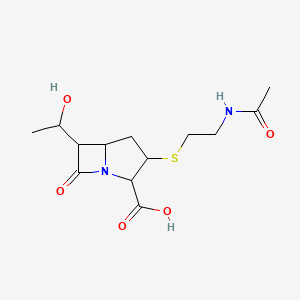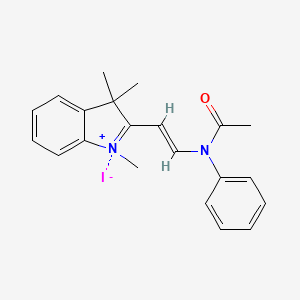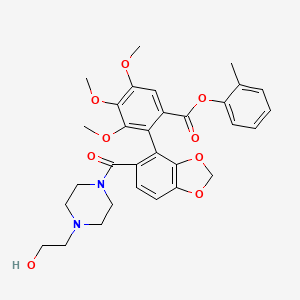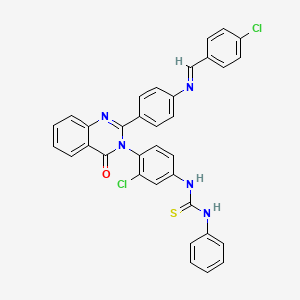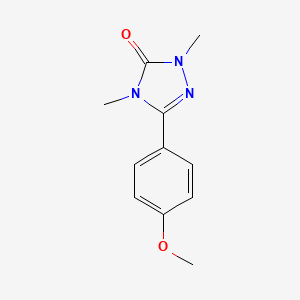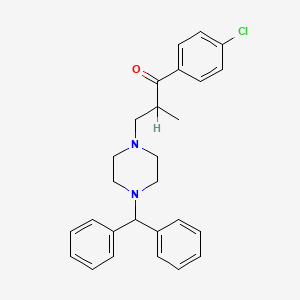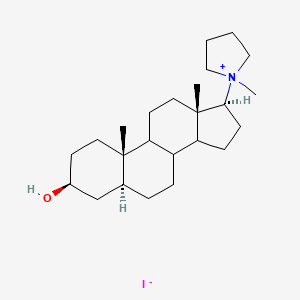
10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)chinolin-11-on beinhaltet typischerweise mehrstufige organische Reaktionen. Häufige Synthesewege können umfassen:
Cyclisierungsreaktionen: Bildung des Indenochinolinkerns durch Cyclisierung geeigneter Vorläufer.
Aminierung: Einführung der Methylaminogruppe durch nukleophile Substitution oder reduktive Aminierung.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung der Synthesewege für die großtechnische Produktion umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Dazu kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von Chinonderivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinonderivate ergeben, während Reduktion Dihydroderivate erzeugen kann.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten wie antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen, einschließlich als Medikamentenkandidat.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)chinolin-11-on würde seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhalten. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indenochinolinderivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Chinolinderivate: Verbindungen mit einer Chinolinkernstruktur.
Einzigartigkeit
10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)chinolin-11-on ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Methylaminogruppe, die verschiedene biologische Aktivitäten und chemische Eigenschaften verleihen kann.
Eigenschaften
CAS-Nummer |
88389-57-5 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
10-(methylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H14N2O/c1-18-15-12-8-4-5-9-13(12)19-16-10-6-2-3-7-11(10)17(20)14(15)16/h2-9,14-15,18H,1H3 |
InChI-Schlüssel |
OSABSQZDTUNYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



